Methyl 2-cyano-4,5-difluorobenzoate
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Overview
Description
Methyl 2-cyano-4,5-difluorobenzoate is an organic compound with the molecular formula C9H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4,5-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-4,5-difluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-4,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-4,5-difluorobenzoic acid and methanol in the presence of a strong acid or base.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-cyano-4,5-difluorobenzoic acid.
Reduction: 2-amino-4,5-difluorobenzoate derivatives.
Scientific Research Applications
Methyl 2-cyano-4,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-cyano-4,5-difluorobenzoate exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Methyl 2-cyano-4,5-difluorobenzoate can be compared with other similar compounds such as:
- Methyl 2-cyano-3,4-difluorobenzoate
- Methyl 2-cyano-4,5-dichlorobenzoate
- Methyl 2-cyano-4,5-dibromobenzoate
Uniqueness: The presence of fluorine atoms at positions 4 and 5 on the benzene ring distinguishes this compound from its analogs. Fluorine atoms impart unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-cyano-4,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRRCIXAPHXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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